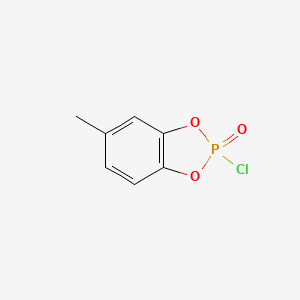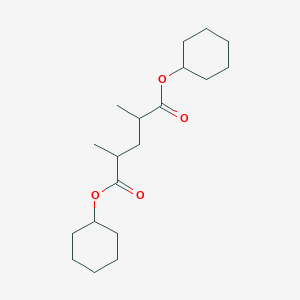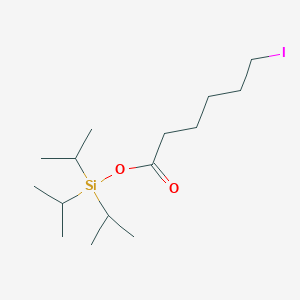
Tri(propan-2-yl)silyl 6-iodohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(propan-2-yl)silyl 6-iodohexanoate is an organosilicon compound with the molecular formula C15H31IO2Si. This compound is characterized by the presence of a silyl group (tri(propan-2-yl)silyl) attached to a 6-iodohexanoate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tri(propan-2-yl)silyl 6-iodohexanoate typically involves the reaction of 6-iodohexanoic acid with tri(propan-2-yl)silanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:
6-Iodohexanoic acid+Tri(propan-2-yl)silanolDCC, DMAPTri(propan-2-yl)silyl 6-iodohexanoate+By-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tri(propan-2-yl)silyl 6-iodohexanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding hexanoate derivative.
Oxidation Reactions: The silyl group can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Major Products
Substitution: Formation of azidohexanoate, thiolhexanoate, or alkoxyhexanoate derivatives.
Reduction: Formation of hexanoate derivatives.
Oxidation: Formation of silanol or siloxane derivatives.
Aplicaciones Científicas De Investigación
Tri(propan-2-yl)silyl 6-iodohexanoate has several applications in scientific research:
Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of silicon-based materials and coatings.
Biology and Medicine: Employed in the development of bioactive compounds and drug delivery systems.
Industry: Used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Tri(propan-2-yl)silyl 6-iodohexanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silyl group can act as a protecting group in organic synthesis, while the iodine atom can undergo substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the tri(propan-2-yl)silyl group.
Comparación Con Compuestos Similares
Similar Compounds
Tri(propan-2-yl)silane: An organosilicon compound used as a reducing agent and scavenger in peptide synthesis.
6-Iodohexanoic Acid: A precursor in the synthesis of various organic compounds.
Tri(propan-2-yl)silanol: Used in the synthesis of silyl ethers and other silicon-based compounds.
Uniqueness
Tri(propan-2-yl)silyl 6-iodohexanoate is unique due to the combination of the silyl protecting group and the iodohexanoate moiety, making it versatile in organic synthesis and material science applications. Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its importance.
Propiedades
Número CAS |
188743-53-5 |
|---|---|
Fórmula molecular |
C15H31IO2Si |
Peso molecular |
398.39 g/mol |
Nombre IUPAC |
tri(propan-2-yl)silyl 6-iodohexanoate |
InChI |
InChI=1S/C15H31IO2Si/c1-12(2)19(13(3)4,14(5)6)18-15(17)10-8-7-9-11-16/h12-14H,7-11H2,1-6H3 |
Clave InChI |
DWILFLNRMSYFPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC(=O)CCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
![Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-](/img/structure/B14266530.png)
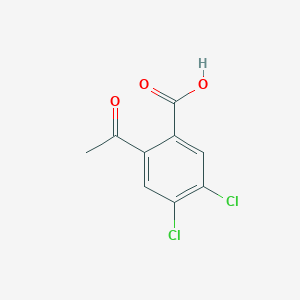


![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)

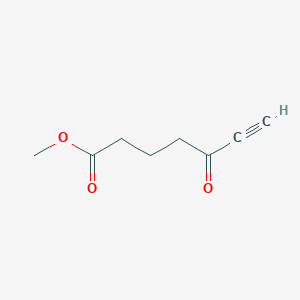
![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)


